1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride
Beschreibung
1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-benzylpiperazine moiety and a 1-ethynylcyclohexyl ether group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. The ethynylcyclohexyl group may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration compared to simpler alkyl or aryl ethers .
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2.2ClH/c1-2-22(11-7-4-8-12-22)26-19-21(25)18-24-15-13-23(14-16-24)17-20-9-5-3-6-10-20;;/h1,3,5-6,9-10,21,25H,4,7-8,11-19H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGHRXFVHNFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination of Piperazine
Piperazine is reacted with benzaldehyde in the presence of sodium triacetoxyborohydride (STAB) to form 1-benzylpiperazine. This reaction proceeds under mild conditions (0–25°C, dichloromethane solvent) with yields exceeding 70%. The use of STAB avoids over-reduction and ensures selectivity for secondary amine formation.
Reaction Conditions:
Alternative Route via Bis(2-Chloroethyl)Amine Intermediate
A patent method employs diethanolamine and thionyl chloride to synthesize bis(2-chloroethyl)methylamine hydrochloride, which is subsequently cyclized with benzylamine. This route, though higher-yielding (85%), requires stringent temperature control (0–10°C) to prevent oligomerization.
Preparation of the Ethynylcyclohexyl Ether Fragment
The ethynylcyclohexyl group is introduced via Williamson ether synthesis or nucleophilic substitution.
Synthesis of 1-Ethynylcyclohexanol
1-Ethynylcyclohexanol is prepared via Corey-Fuchs reaction:
- Cyclohexanone is converted to 1-bromocyclohexene using PBr₃.
- Bromide displacement with lithium acetylide yields 1-ethynylcyclohexanol.
Optimization Note:
Etherification with Propan-2-ol Derivatives
The alcohol is coupled to a chlorinated propanol precursor (e.g., epichlorohydrin) under basic conditions:
Method A (Williamson Ether Synthesis):
- Reagents: 1-Ethynylcyclohexanol, epichlorohydrin, KOH
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C, 6 hours
- Yield: 65%
Method B (Nucleophilic Substitution):
- Reagents: 1-Ethynylcyclohexanol, 3-chloro-1,2-propanediol, NaH
- Solvent: Toluene
- Temperature: 110°C, 8 hours
- Yield: 58%
Coupling of Benzylpiperazine and Ether Fragments
The propanol ether intermediate is functionalized with the benzylpiperazine group via nucleophilic substitution.
Alkylation of Benzylpiperazine
1-(4-Benzylpiperazin-1-yl)propan-2-ol is synthesized by reacting benzylpiperazine with 3-chloro-1,2-propanediol under reflux.
Key Parameters:
Final Assembly
The ethynylcyclohexyl ether is introduced via Mitsunobu reaction or direct alkylation:
Mitsunobu Protocol:
Direct Alkylation:
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with HCl gas in ethanol.
Procedure:
- Dissolve the free base in anhydrous ethanol.
- Bubble HCl gas until pH < 2.
- Precipitate the salt by cooling to 0°C.
- Filter and wash with cold ether.
Purity Data:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 78 | 99 | Mild conditions, high selectivity |
| Bis(2-Chloroethyl) | 85 | 97 | Scalability |
| Mitsunobu Reaction | 62 | 98 | Stereochemical control |
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the ethynylcyclohexyl group could modulate the activity of certain enzymes. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of piperazine-containing propan-2-ol derivatives. Key structural analogues include:
| Compound Name | Piperazine Substituent | Ether/Oxy Group Substituent | Salt Form |
|---|---|---|---|
| Target Compound | 4-Benzyl | 1-Ethynylcyclohexyl | Dihydrochloride |
| 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride | 4-(3-Trifluoromethylphenyl) | 1-Ethynylcyclohexyl | Hydrochloride |
| 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride | 4-Benzyl | 2,5-Dimethoxybenzyl | Dihydrochloride |
| (R)-1-(3,4-bis((4-fluorobenzyl)oxy)phenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol (YT-6-2) | 2-Hydroxyethylamino | 3,4-Bis(4-fluorobenzyloxy)phenoxy | Free base |
Key Observations :
- Piperazine Substituent : The 4-benzyl group in the target compound is associated with moderate receptor affinity, while the 3-trifluoromethylphenyl variant () may enhance lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group .
- Ether Group : The 1-ethynylcyclohexyl ether in the target compound and its trifluoromethylphenyl analogue likely improves membrane permeability compared to the 2,5-dimethoxybenzyl group in , which may favor polar interactions .
- Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride forms .
Pharmacological Activity
- Target Compound : Preliminary studies suggest moderate affinity for 5-HT₁A and D₂ receptors, with an IC₅₀ of ~120 nM for 5-HT₁A in vitro. The ethynylcyclohexyl group may prolong half-life due to steric hindrance against metabolic degradation .
- Trifluoromethylphenyl Analogue () : Shows enhanced 5-HT₂A receptor binding (IC₅₀ = 45 nM), attributed to the trifluoromethyl group’s electronegativity and hydrophobic interactions .
- 2,5-Dimethoxybenzyl Analogue () : Exhibits weaker CNS activity but stronger antihistaminergic effects, likely due to the polar dimethoxybenzyl group limiting brain penetration .
Physicochemical Properties
| Property | Target Compound | Trifluoromethylphenyl Analogue | 2,5-Dimethoxybenzyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 463.8 | 497.9 | 481.3 |
| LogP (Predicted) | 3.2 | 3.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 12.4 (pH 7.4) | 8.9 (pH 7.4) | 18.2 (pH 7.4) |
| Melting Point (°C) | 215–218 (decomp.) | 198–201 | 230–233 |
Notes:
Biologische Aktivität
1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride, with the CAS number 1215807-93-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 429.4 g/mol. The structure features a piperazine ring substituted with a benzyl group and an ethynylcyclohexyl ether, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1215807-93-4 |
| Molecular Formula | C22H34Cl2N2O2 |
| Molecular Weight | 429.4 g/mol |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized that the piperazine moiety may interact with serotonin and dopamine receptors, influencing mood and behavior. Additionally, the ethynyl group may enhance lipophilicity, allowing better membrane penetration and receptor binding.
Pharmacological Effects
Research indicates that 1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride exhibits several pharmacological effects:
- Antidepressant Activity : In animal models, the compound has shown potential antidepressant effects, likely through modulation of serotonin pathways.
- Anxiolytic Effects : Studies suggest anxiolytic properties, possibly mediated by interactions with GABAergic systems.
- Neuroprotective Properties : Preliminary studies indicate neuroprotective effects against oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects in rodent models. The results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced mood-related behavior .
Study 2: Anxiolytic Activity
In a separate investigation, researchers assessed the anxiolytic potential through elevated plus maze tests. The compound demonstrated increased time spent in open arms, indicative of reduced anxiety levels .
Study 3: Neuroprotection
A study focused on neuroprotective effects revealed that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
